1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-29-19-11-16-9-10-26(13-17(16)12-20(19)30-2)22(28)14-31-23-25-24-21-8-7-15-5-3-4-6-18(15)27(21)23/h3-8,11-12H,9-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXGKFCZJAQWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one is a complex organic molecule that combines features of tetrahydroisoquinoline and triazoloquinoline structures. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 372.46 g/mol. The presence of methoxy groups and a triazole moiety contributes to its unique properties.
Antimicrobial Activity
Research indicates that compounds containing tetrahydroisoquinoline structures exhibit significant antimicrobial properties. Studies have shown that derivatives similar to the compound demonstrate activity against various bacterial strains. For instance, a related study noted that tetrahydroisoquinoline derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential anticancer activity. A study exploring similar triazoloquinoline derivatives found that they exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several tetrahydroisoquinoline derivatives against common pathogens. The results indicated that compounds with methoxy substitutions displayed enhanced activity compared to their unsubstituted counterparts.
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | Pseudomonas aeruginosa | 12 |
Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of related compounds on cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HT-29 (Colon Cancer) | 30 |
| U87 (Glioblastoma) | 20 |
These findings suggest that the compound may possess significant anticancer potential.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in studies involving related isoquinoline derivatives.
- Antioxidant Activity : The methoxy groups may enhance the compound's ability to scavenge free radicals.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of tetrahydroisoquinoline have been studied for their ability to induce apoptosis in cancer cells. A study highlighted the synthesis of related compounds that demonstrated activity against breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are known for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit antioxidant properties. Compounds with similar structures have been investigated for their potential to protect neuronal cells against oxidative stress and neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
Antimicrobial Activity
The triazole component of the compound may contribute to antimicrobial properties. Triazoles are recognized for their efficacy against various bacterial and fungal infections. Studies have shown that similar compounds can inhibit the growth of pathogens by disrupting cell wall synthesis or interfering with nucleic acid metabolism .
Synthetic Pathways
The synthesis of this compound can be approached through various methods involving the reaction of isoquinoline derivatives with triazole-containing reagents. For example:
- Step 1: Synthesis of the tetrahydroisoquinoline core via cyclization reactions.
- Step 2: Introduction of the triazole moiety through coupling reactions with appropriate precursors.
- Step 3: Final modifications to achieve the desired ethanone functionality.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined a series of tetrahydroisoquinoline derivatives for their anticancer activity against MCF-7 breast cancer cells. The results indicated that specific modifications to the isoquinoline structure enhanced cytotoxicity, suggesting that similar modifications could be beneficial for the target compound .
Case Study 2: Neuroprotection in Animal Models
In another study focusing on neuroprotection, animal models treated with tetrahydroisoquinoline derivatives showed reduced neuronal damage following induced oxidative stress. The findings support the potential use of such compounds in therapeutic strategies for neurodegenerative disorders .
Chemical Reactions Analysis
Formation of the Tetrahydroisoquinoline Core
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline subunit is typically synthesized via Pictet-Spengler cyclization or Bischler-Napieralski reactions using dopamine derivatives or substituted phenethylamines. For example:
-
Reaction of 3,4-dimethoxyphenethylamine with formaldehyde under acidic conditions yields the tetrahydroisoquinoline scaffold .
-
Subsequent N-acylation introduces the ketone group at position 2, as seen in structurally related compounds (e.g., CID 2733732) .
Ketone Group (Ethan-1-one)
The ketone linker participates in:
-
Nucleophilic additions : Reacts with amines or hydrazines to form imines or hydrazones.
-
Reductions : Catalytic hydrogenation (e.g., H<sub>2</sub>/Pd-C) converts the ketone to a secondary alcohol, altering solubility and bioactivity .
Sulfanyl (Thioether) Bridge
The –S– group exhibits:
-
Oxidation : Forms sulfoxides or sulfones under controlled oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub> or mCPBA).
-
Alkylation/arylation : Reacts with alkyl halides via SN2 mechanisms to generate thioethers with modified substituents .
Methoxy Substituents
The 6,7-dimethoxy groups on the tetrahydroisoquinoline ring are susceptible to:
-
Demethylation : Strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr<sub>3</sub>) cleave methoxy groups to phenolic –OH, enhancing hydrogen-bonding potential .
Reaction Optimization and Yields
Stability and Degradation Pathways
-
Hydrolytic degradation : The sulfanyl bridge is prone to hydrolysis under strongly acidic or basic conditions, forming quinoline thiols and ketone byproducts.
-
Photooxidation : UV exposure in solution leads to sulfoxide formation, detectable via HPLC-MS .
Comparative Reactivity Insights
Unresolved Challenges
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Tetrahydroisoquinoline Cores
- 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2-yl)-2,2-dimethylpropan-1-one (): This analog replaces the triazoloquinoline-sulfanyl group with a 2,2-dimethylpropanoyl substituent.
- 2-[(1R,3S)-6,7-Dimethoxy-1-phenyltetrahydroisoquinolin-3-yl]-4-phenyl-1,3-thiazole (): Features a phenyl-thiazole substituent instead of the sulfanyl-triazolo group. X-ray crystallography confirms its stereochemistry, highlighting the importance of substituent positioning for molecular interactions .
Triazole/Triazolo-Containing Derivatives
- [1,2,4]Triazolo[3,4-a]isoquinoline Derivatives (): Synthesized via hydrazonoyl chloride reactions, these compounds share a triazolo-isoquinoline core but differ in ring fusion ([3,4-a] vs. [4,3-a] in the target compound). Cytotoxicity studies indicate moderate activity against cancer cell lines (e.g., IC₅₀ = 8–12 µM), suggesting the triazolo group’s pharmacological relevance .
- (2-Oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole Derivatives (): These derivatives use click chemistry to attach triazole groups to dihydroquinolinone cores. Compound 8f (C₄₀H₃₂N₆O₈) exemplifies structural diversity but lacks bioactivity data in the evidence .
Dihydroquinolinone Derivatives ()
Compounds 24–27 feature 3,4-dihydroquinolin-2(1H)-one cores with amino or carboximidamide substituents. For example:
- Compound 24 : Synthesized via hydrogenation (72.9% yield), it incorporates a 1-methylpyrrolidinylethyl group, enhancing solubility.
- Compound 26 : A thiophene-carboximidamide derivative (56% yield), demonstrating the impact of substituents on synthetic efficiency .
Other Structural Variants
- 1-Deutero-2-phenyltetrahydroisoquinoline (): Incorporates deuterium at the 1-position via NaBD₄ reduction, a strategy for studying metabolic pathways. Isolation by silica gel chromatography (5:95 ethyl acetate/petroleum ether) underscores shared purification methods with the target compound .
Data Tables
Research Findings and Insights
- Synthetic Efficiency: Hydrogenation (e.g., Compound 24, 72.9% yield ) outperforms multi-step triazoloquinoline syntheses (yield unspecified for the target compound ).
- Structural Impact on Activity : Triazolo groups correlate with cytotoxicity (), though ring fusion position ([3,4-a] vs. [4,3-a]) may alter target engagement .
- Purification Commonalities: Silica gel chromatography is widely employed, as seen in deutero-tetrahydroisoquinoline isolation () .
Q & A
Q. What are the common synthetic routes for synthesizing hybrid compounds containing tetrahydroisoquinoline and [1,2,4]triazolo[4,3-a]quinoline moieties?
Methodological Answer: Hybrid structures like this compound typically involve multi-step synthesis. A foundational approach includes:
- Step 1: Cyclocondensation of phenylquinoline-2-one derivatives with thiocarbohydrazide under alkaline conditions to form triazole intermediates (e.g., 4-amino-5-sulfanyl-triazoles) .
- Step 2: Cyclization of intermediates with halogenated reagents (e.g., benzyl bromide) in anhydrous ethanol to form the triazoloquinoline core .
- Step 3: Coupling the tetrahydroisoquinoline moiety via alkylation or acylation reactions, as seen in analogous orexin receptor antagonists using chloroacetic acid or acetyl chloride in alkaline media .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy: Compare NMR chemical shifts with structurally similar compounds. For example, tetrahydroisoquinoline protons typically resonate at δ 2.7–3.5 ppm (multiplet patterns), while triazoloquinoline sulfanyl groups appear as distinct singlets near δ 3.8–4.2 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate the molecular ion peak (e.g., m/z 505–546 for related derivatives) and fragmentation patterns .
- X-ray Crystallography: Resolve ambiguous stereochemistry, as demonstrated for 6,7-dimethoxy-tetrahydroisoquinoline derivatives .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
Methodological Answer: Initial screening should focus on receptor binding or enzyme inhibition:
- Radioligand Displacement Assays: Test affinity for receptors like orexin-1 (OX1R), given structural similarities to antagonists such as compound 34 (IC < 100 nM) .
- Cellular Viability Assays: Use HEK293 or CHO-K1 cells transfected with target receptors to assess functional antagonism via calcium flux or cAMP modulation .
Advanced Research Questions
Q. How can synthetic yields be optimized for the triazoloquinoline sulfanyl intermediate?
Methodological Answer: Critical factors include:
- Reaction Solvent: Replace ethanol with nitrobenzene or DMF to enhance cyclization efficiency, as shown in triazole-thiadiazole syntheses (yields improved from 32% to 64%) .
- Catalyst Use: Introduce tetrabutylammonium iodide (0.015 mmol) as a phase-transfer catalyst during alkylation steps to reduce side reactions .
- Temperature Control: Conduct thiocarbohydrazide reactions at 80–90°C for 6–8 hours to maximize intermediate purity .
Q. How should researchers address contradictions in 1H^1H1H NMR data for diastereomeric mixtures?
Methodological Answer:
- Chiral Chromatography: Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to isolate individual diastereomers .
- Variable Temperature NMR (VT-NMR): Analyze dynamic proton exchanges at temperatures ranging from 25°C to −40°C to resolve overlapping signals (e.g., methylene protons in tetrahydroisoquinoline) .
- 2D NMR (COSY, NOESY): Map coupling networks and spatial proximities to assign ambiguous peaks, particularly for methoxy groups (δ 3.8–3.9 ppm) and sulfanyl-linked ethanone protons .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace 6,7-dimethoxy groups with ethoxy or halogens) and compare bioactivity .
- Molecular Docking: Use software like AutoDock Vina to model interactions with OX1R, focusing on hydrophobic pockets accommodating the triazoloquinoline moiety .
- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., sulfanyl group) and aromatic features using tools like Schrödinger’s Phase .
Q. How can environmental stability or degradation products of this compound be analyzed?
Methodological Answer:
- LC-HRMS/MS: Monitor hydrolysis products under acidic (pH 3) and alkaline (pH 9) conditions at 40°C for 72 hours. Key degradation sites include the sulfanyl ether bond and dimethoxy groups .
- QSAR Modeling: Predict environmental persistence using EPI Suite™, incorporating logP (estimated ~3.5) and biodegradation probability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
